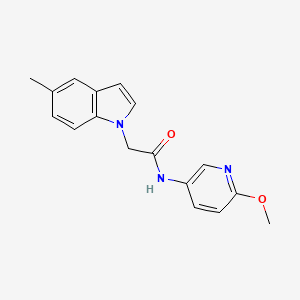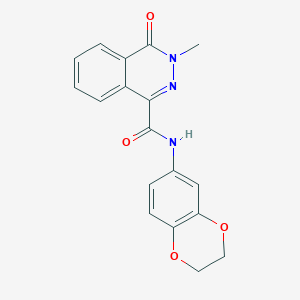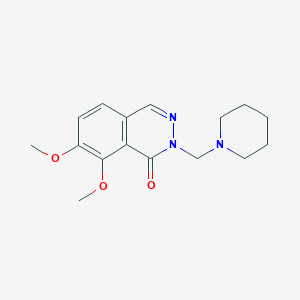
N-(6-methoxypyridin-3-yl)-2-(5-methyl-1H-indol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methoxypyridin-3-yl)-2-(5-methyl-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxy group at the 6-position and an indole ring substituted with a methyl group at the 5-position The two rings are connected via an acetamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)-2-(5-methyl-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxypyridine Synthesis: The methoxypyridine ring can be synthesized through the nucleophilic aromatic substitution of a halogenated pyridine with methoxide ion.
Coupling Reaction: The final step involves coupling the methoxypyridine and indole derivatives through an acetamide linkage. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for yield, purity, and cost-effectiveness. Catalysts and automated processes may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the indole ring.
Reduction: Reduction reactions can target the acetamide linkage or the pyridine ring.
Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include hydroxylated derivatives or quinones.
Reduction: Reduced forms of the acetamide or pyridine ring.
Substitution: Various substituted pyridine derivatives.
科学研究应用
N-(6-methoxypyridin-3-yl)-2-(5-methyl-1H-indol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of N-(6-methoxypyridin-3-yl)-2-(5-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets such as receptors or enzymes. The methoxypyridine and indole moieties contribute to its binding affinity and specificity. The compound may modulate signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
N-(6-chloropyridin-3-yl)-2-(5-methyl-1H-indol-1-yl)acetamide: Similar structure with a chloro group instead of a methoxy group.
N-(6-methoxypyridin-3-yl)-2-(5-ethyl-1H-indol-1-yl)acetamide: Similar structure with an ethyl group instead of a methyl group on the indole ring.
Uniqueness
N-(6-methoxypyridin-3-yl)-2-(5-methyl-1H-indol-1-yl)acetamide is unique due to the specific combination of methoxypyridine and methylindole moieties, which confer distinct chemical and biological properties. Its specific substitution pattern may result in unique binding interactions and biological activities compared to its analogs.
属性
分子式 |
C17H17N3O2 |
|---|---|
分子量 |
295.34 g/mol |
IUPAC 名称 |
N-(6-methoxypyridin-3-yl)-2-(5-methylindol-1-yl)acetamide |
InChI |
InChI=1S/C17H17N3O2/c1-12-3-5-15-13(9-12)7-8-20(15)11-16(21)19-14-4-6-17(22-2)18-10-14/h3-10H,11H2,1-2H3,(H,19,21) |
InChI 键 |
ZSKQIAFQKSOSBQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CN=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B15103334.png)
![5-Methyl-3-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1,2,4-oxadiazole](/img/structure/B15103338.png)
![morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B15103340.png)
![2-(8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-1-morpholino-1-ethanone](/img/structure/B15103347.png)
![3,5-dimethoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B15103352.png)
![6-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B15103355.png)
![N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B15103361.png)


![methyl 6-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate](/img/structure/B15103371.png)
![5-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B15103377.png)
![1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one](/img/structure/B15103398.png)
![1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone](/img/structure/B15103400.png)
